Product packaging for 1H-Pyrrole-1-sulfonamide(Cat. No.:)

1H-Pyrrole-1-sulfonamide

Cat. No.: B13338167
M. Wt: 146.17 g/mol
InChI Key: UVDFSXIEBNLSMG-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-sulfonamide is a chemical compound of interest in scientific research, particularly as a synthetic intermediate for developing novel pharmacologically active molecules. The core structure combines a pyrrole heterocycle, a privileged scaffold in medicinal chemistry, with a sulfonamide functional group, which is known to confer inhibitory properties against various enzymes. Researchers utilize this and related compounds as key building blocks in the design and synthesis of potential therapeutic agents. Sulfonamide-containing pyrrole derivatives have been investigated for a range of biological activities, including serving as inhibitors for carbonic anhydrase isoforms and as potential anticancer agents . The molecular framework is also relevant in the development of antibacterial compounds . As a reagent, this compound provides researchers with a versatile template for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O2S B13338167 1H-Pyrrole-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

pyrrole-1-sulfonamide

InChI

InChI=1S/C4H6N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H,(H2,5,7,8)

InChI Key

UVDFSXIEBNLSMG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrole 1 Sulfonamide and Its Derivatives

Direct Synthesis Approaches to the 1H-Pyrrole-1-sulfonamide Core

The most straightforward method for the synthesis of the this compound core involves the direct N-sulfonylation of pyrrole (B145914). This is typically achieved by reacting pyrrole with a suitable sulfonylating agent, such as sulfonyl chloride, in the presence of a base. A common and convenient method uses powdered sodium hydroxide (B78521) with a phase transfer catalyst, or a 50% aqueous sodium hydroxide solution, which can produce 1-(phenylsulfonyl)pyrrole (B93442) in high yields. cdnsciencepub.com Another approach involves the use of the pyridine-SO3 complex for the sulfonation of pyrrole. quimicaorganica.orgyoutube.com

The reaction of pyrrole with chlorosulfonyl isocyanate (CSI) can also be employed, although this may lead to substitution on the pyrrole ring in addition to N-sulfonylation. researchgate.net The choice of base and reaction conditions is crucial to control the selectivity and yield of the desired N-sulfonylated product.

Construction of Pyrrole-1-sulfonamide Derivatives via Post-functionalization

Once the this compound core is established, its derivatives can be readily accessed through post-functionalization strategies. These methods involve the selective modification of either the pyrrole ring or the sulfonamide moiety.

The N-sulfonyl group in 1-(phenylsulfonyl)pyrrole acts as a deactivating group, influencing the regioselectivity of subsequent electrophilic substitution reactions on the pyrrole ring. researchgate.netnih.gov

Acylation: Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole is highly regiospecific, yielding 3-acylpyrroles in good yields. cdnsciencepub.com However, acetylation of 3-alkyl-1-(phenylsulfonyl)pyrroles has been shown to predominantly yield the 2-acetyl-4-alkyl derivatives. researchgate.net

Alkylation: Friedel-Crafts alkylation can be less regioselective. For instance, tert-butylation with tert-butyl chloride and aluminum chloride gives 3-tert-butyl-1-(phenylsulfonyl)pyrrole in excellent yield, while isopropylation results in a mixture of 2- and 3-isopropyl isomers. Ethylation tends to favor 2-substitution but is often accompanied by polymer formation. cdnsciencepub.com

Halogenation and Cyanation: While direct halogenation with I2/HIO3 may fail, cyanation using chlorosulfonyl isocyanate/DMF proceeds at the α-position. cdnsciencepub.comresearchgate.net The sulfonation of pyrrole with a sulfur trioxide-pyridine complex has been found to yield 3-sulfonated pyrroles, contrary to some textbook descriptions that suggest 2-sulfonation. researchgate.net

The following table summarizes the outcomes of various electrophilic substitution reactions on 1-(phenylsulfonyl)pyrrole:

Reaction TypeReagentsMajor Product(s)Reference
AcylationAcetyl chloride/AlCl33-acetyl-1-(phenylsulfonyl)pyrrole cdnsciencepub.com
BenzoylationBenzoyl chloride/AlCl33-benzoyl-1-(phenylsulfonyl)pyrrole cdnsciencepub.com
tert-Butylationtert-Butyl chloride/AlCl33-tert-butyl-1-(phenylsulfonyl)pyrrole cdnsciencepub.com
IsopropylationIsopropyl chloride/AlCl3Mixture of 2- and 3-isomers cdnsciencepub.com
EthylationEthyl bromide2-ethyl-1-(phenylsulfonyl)pyrrole cdnsciencepub.com
CyanationChlorosulfonyl isocyanate/DMF2-cyano-1-(phenylsulfonyl)pyrrole cdnsciencepub.comresearchgate.net
SulfonationPyridine-SO3 complex3-sulfonated pyrrole researchgate.net

The sulfonamide group itself can be a point of modification, although this is less common than ring functionalization. Recent research has shown that sulfonyl pyrroles can serve as synthetic linchpins for the functionalization of primary sulfonamides. nih.govresearchgate.netlookchem.com These methods can transform the sulfonamide group into other synthetically useful functionalities. researchgate.net For instance, sulfonyl pyrroles can be converted to sulfinates through photochemical or electrochemical reduction. lookchem.com These sulfinates can then be further reacted to form sulfones and other sulfonamide derivatives. lookchem.comresearchgate.net Carbene-catalyzed methods have also been developed for the enantioselective modification of sulfonamides. rsc.org

Multi-Step Synthesis Strategies

Complex pyrrole-1-sulfonamide derivatives often require multi-step synthetic sequences. These strategies build the pyrrole ring from acyclic precursors, incorporating the sulfonamide group at an appropriate stage.

One such approach involves a three-step sequence starting from commercially available aminoacetaldehyde dimethyl acetal. This method leads to the formation of N-sulfonyl substituted pyrroles. digitellinc.com Another multi-step synthesis involves the halogenation of a ketone, followed by an SN2 reaction with an N-Boc sulfonamide, deprotection, and a subsequent Michael addition/cyclization with ethyl propiolate, culminating in aromatization to form the pyrrole ring. digitellinc.com

A novel four-component reaction has been described for the synthesis of multi-substituted pyrrole derivatives containing a sulfonyl scaffold. This one-pot reaction involves sulfonyl azides, terminal alkynes, nitro compounds, and trichloroacetonitrile (B146778), catalyzed by copper(I) iodide. tandfonline.com The resulting products can be further modified. tandfonline.com

Catalytic Synthesis Approaches

Catalytic methods offer efficient and selective routes to pyrrole-1-sulfonamide derivatives, often under milder reaction conditions.

Transition-metal catalysis plays a crucial role in modern synthetic organic chemistry, and the synthesis of pyrrole-1-sulfonamides is no exception. nih.gov

Rhodium Catalysis: A one-pot sequential reaction using terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers has been developed. This method proceeds through the formation of 1-sulfonyl-1,2,3-triazoles, which then react with a rhodium catalyst to form α-imino rhodium carbene complexes. These complexes subsequently react with alkenyl alkyl ethers to afford substituted pyrroles. organic-chemistry.org

Copper Catalysis: As mentioned earlier, a copper(I) iodide-catalyzed four-component reaction provides a direct route to multi-substituted pyrrole derivatives with a sulfonyl group. tandfonline.com

Zirconium Catalysis: A zirconium-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles has been reported, which employs N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. While this doesn't directly produce N-sulfonylpyrroles, the N-acyl group could potentially be a sulfonamide. acs.org

Palladium/Copper Catalysis: The synthesis of pyrrole–aminopyrimidines has been achieved from pyrrol-2-ylhexynones, which were obtained through a Pd/Cu-catalyzed decarbonylative alkynylation. nih.gov

The following table provides examples of transition-metal-catalyzed reactions for the synthesis of pyrrole-1-sulfonamide derivatives:

CatalystReactantsProduct TypeReference
Rh2(OAc)4Terminal alkynes, N-sulfonyl azides, Alkenyl alkyl ethersSubstituted N-sulfonyl pyrroles organic-chemistry.org
CuISulfonyl azides, Terminal alkynes, Nitro compounds, TrichloroacetonitrileMulti-substituted N-sulfonyl pyrroles tandfonline.com

Metal-Free and Organocatalytic Methods

The synthesis of pyrrole sulfonamides has increasingly benefited from metal-free and organocatalytic approaches, which offer milder and more environmentally benign alternatives to traditional metal-catalyzed reactions. rsc.orgnih.gov These methods leverage the unique reactivity of small organic molecules or avoid catalysts altogether.

A notable metal-free method involves the direct C–H sulfonamidation of pyrroles using visible light photoredox catalysis. rsc.org This one-step procedure prepares N-(2-pyrrole)-sulfonamides from simple sulfonamides and pyrroles, utilizing an acridinium (B8443388) dye as a photocatalyst and oxygen as the terminal oxidant for the C–N bond formation. rsc.org The reaction is selective for pyrroles and proceeds under mild conditions. rsc.org Another approach reports the direct and practical synthesis of arylsulfonamides from electron-rich aromatic compounds, including pyrrole, by using in situ generated N-sulfonylamine as the active electrophile. rsc.org This reaction tolerates a variety of sensitive functional groups and proceeds under mild conditions. rsc.org

Organocatalysis, a powerful tool in modern synthesis, has also been applied to the construction of the pyrrole core. nih.govnih.gov While many examples focus on the general synthesis of pyrroles, the principles are applicable to precursors bearing the sulfonamide group. For instance, an organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines, catalyzed by 4-methylbenzenesulfonic acid monohydrate, provides an efficient route to polysubstituted pyrroles under mild conditions. rsc.org Similarly, catalysts like Vitamin B1 and squaric acid have been shown to effectively catalyze the Paal-Knorr synthesis of N-substituted pyrroles from dicarbonyl compounds and amines. nih.gov Proline sulfonamides themselves have emerged as a significant class of organocatalysts for various asymmetric transformations, highlighting the synergy between the sulfonamide functional group and organocatalytic principles. researchgate.net

Metal-Free and Organocatalytic Synthesis of Pyrrole Derivatives

Selected examples of metal-free and organocatalytic methods for the synthesis of pyrrole sulfonamides and related structures.

ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
Sulfonamides and PyrrolesAcridinium dye, Visible Light, O₂N-(2-pyrrole)-sulfonamidesOne-step oxidative C-H sulfonamidation; mild, metal-free. rsc.org
Electron-rich aromatics (e.g., pyrrole), Chloramine-T, NH₃Metal-free, in situ N-sulfonylamineArylsulfonamidesDirect C-H sulfonamidation; tolerates sensitive functional groups. rsc.org
1,2-diones, Aldehydes, Arylamines4-Methylbenzenesulfonic acidPolysubstituted pyrrolesOrganocatalyzed three-component reaction; mild conditions. rsc.org
Hexane-2,5-dione, Aromatic aminesVitamin B1 or Squaric AcidN-substituted pyrrolesEco-friendly Paal-Knorr synthesis; can be performed in water. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of green chemistry. nih.gov In the context of pyrrole synthesis, solid catalysts, particularly zeolites and other solid acids, have proven effective. researchgate.netresearchgate.net These catalysts facilitate the reaction of furans with ammonia (B1221849) or amines to produce pyrroles, a transformation that can be a key step in forming the core of this compound. researchgate.net

The synthesis of pyrrole from furan (B31954) and ammonia has been studied using catalysts like ZSM-5, SiO₂-Al₂O₃, and Al₂O₃ in a continuous flow reactor. researchgate.net The efficiency of these catalysts is linked to their surface acidity. researchgate.net For instance, a silica-alumina catalyst (SiO₂-Al₂O₃) demonstrated high efficacy, which could be further enhanced by promoters like cadmium and strontium oxides, achieving yields up to 90% under optimized conditions (425-435°C). researchgate.net Similarly, H-form zeolite-Y has been used as a simple and efficient solid acid catalyst for the direct condensation of anilines with bio-derived furans, tolerating a wide variety of functional groups. researchgate.net

Heteropolyacids (HPAs) represent another class of versatile, eco-friendly solid catalysts. mdpi.com Their strong Brønsted acidity makes them effective in various organic transformations, including the synthesis of heterocyclic compounds like pyrroles. In a model experiment, a Preyssler-type HPA catalyst was shown to be effective in the synthesis of calix nih.govpyrroles from pyrrole and acetone (B3395972) at room temperature, outperforming other catalysts due to its higher number of acidic protons. mdpi.com While direct application to this compound synthesis is not extensively detailed, these heterogeneous systems provide a robust framework for producing the foundational pyrrole ring from readily available starting materials. researchgate.netmdpi.com

Heterogeneous Catalysis for Pyrrole Synthesis

Overview of various heterogeneous catalysts used in the synthesis of pyrroles, applicable to the formation of the this compound core.

CatalystReactantsReaction TypeKey FindingsReference
SiO₂-Al₂O₃, ZSM-5, Al₂O₃Furan, AmmoniaVapor-phase aminationCatalyst activity depends on acid sites; SiO₂-Al₂O₃ with promoters gave up to 90% yield. researchgate.net
H-form Zeolite-YAnilines, Bio-derived furansCondensationMild, versatile method for N-substituted pyrroles; tolerates many functional groups. researchgate.net
Heteropolyacids (HPAs)Pyrrole, AcetoneCondensation (for Calix nih.govpyrroles)Strong Brønsted acidity enables efficient synthesis; catalyst is reusable. mdpi.com

Gold-Catalyzed Approaches

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, prized for its ability to activate alkynes and allenes toward nucleophilic attack under mild conditions. rsc.orgorganic-chemistry.org This reactivity is particularly well-suited for constructing the pyrrole ring of sulfonamide derivatives.

One effective protocol involves the gold-catalyzed reaction of enyne sulfonamides to produce fully substituted pyrroles. rsc.org This method is designed to generate a key azafulvenium intermediate, which circumvents the traditional 1,3-H shift aromatization process. rsc.org Another prominent strategy is the gold(I)-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes. organic-chemistry.org This intermolecular approach offers high regioselectivity and tolerates a wide range of functional groups, using easily accessible starting materials to form multi-substituted pyrroles. organic-chemistry.org

Gold catalysts are also instrumental in triggering cascade reactions that lead to fused pyrrole systems. A one-pot synthesis of fused pyrroles begins with the condensation of an N-alkynylhydroxylamine with a ketone, followed by the addition of a gold catalyst. nih.gov The catalyst initiates a cascade featuring a 3,3-sigmatropic rearrangement of an in situ-formed N,O-dialkenylhydroxamine intermediate, ultimately yielding polycyclic pyrroles. nih.gov Furthermore, gold(I) catalysts enable the regioselective annulation of alkynyl thioethers with isoxazoles to produce 3-sulfenyl pyrroles. acs.org This approach utilizes the sulfenyl group as a traceless directing and alkyne-activating group, demonstrating a novel β-selective addition to the alkynyl thioether. acs.org

Gold-Catalyzed Synthesis of Pyrrole Derivatives

Examples of gold-catalyzed reactions for the synthesis of substituted and fused pyrroles.

Starting MaterialsCatalyst SystemProduct TypeMechanistic FeatureReference
Enyne sulfonamidesGold(I) catalystFully substituted pyrrolesGeneration of an azafulvenium intermediate. rsc.org
α-Amino ketones, AlkynesGold(I) catalystMulti-substituted pyrrolesIntermolecular hydroamination/cyclization cascade. organic-chemistry.org
N-Alkynylhydroxamines, KetonesPh₃PAuNTf₂Fused polycyclic pyrrolesCascade triggered by 3,3-sigmatropic rearrangement. nih.gov
Alkynyl thioethers, Isoxazoles[IPrAu(CH₃CN)]SbF₆3-Sulfenyl pyrrolesRegioselective annulation via β-addition to the alkyne. acs.org

One-Pot and Cascade Reactions

One-pot and cascade reactions represent highly efficient synthetic strategies that minimize waste and reduce operational complexity by combining multiple transformations into a single, uninterrupted sequence. researchgate.netprinceton.edu These approaches are particularly valuable for the construction of substituted pyrrole sulfonamides.

A copper-catalyzed one-pot process has been developed to synthesize sulfonamides directly from aromatic carboxylic acids and amines, which are traditional amide coupling partners. princeton.edunih.gov This method leverages a ligand-to-metal charge transfer (LMCT) to convert the acid into a sulfonyl chloride intermediate, which is then aminated in situ without requiring pre-functionalization of the starting materials. princeton.edu Gold catalysis is also a prominent enabler of cascade reactions. For example, a gold-catalyzed hydroamination/cyclization cascade transforms α-amino ketones and alkynes into multi-substituted pyrroles in a single pot. organic-chemistry.org Another elegant cascade is triggered by a gold catalyst in the reaction of N-alkynylhydroxamines and ketones, leading to fused pyrrole systems through a sequence involving cyclization and a 3,3-sigmatropic rearrangement. nih.gov

Cascade reactions can also be mediated by chiral organocatalysts to achieve stereocontrol. A catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade has been established between NH₂-free glycinate (B8599266) and cyclic 1-azadienes. rsc.org This reaction, mediated by a novel chiral aldehyde catalyst, produces optically active Δ(1)-pyrroline sulfonamides with high efficiency and stereoselectivity. rsc.org Furthermore, the synthesis of polysubstituted pyrroles has been achieved through a one-pot, three-component reaction involving an Ag(I)-catalyzed 1,3-dipolar cycloaddition followed by oxidation, demonstrating the versatility of one-pot methods in building complex pyrrole scaffolds. chemistryviews.org

One-Pot and Cascade Syntheses of Pyrrole Sulfonamides and Derivatives

Illustrative one-pot and cascade methodologies for the efficient construction of pyrrole-containing structures.

Reaction TypeCatalyst/MediatorStarting MaterialsKey TransformationReference
One-Pot Decarboxylative Halosulfonylation/AminationCopper catalystAromatic carboxylic acids, AminesConverts acids and amines directly to sulfonamides. princeton.edunih.gov
Asymmetric Cascade ReactionChiral aldehyde catalystNH₂-free glycinate, Cyclic 1-azadienesMichael addition/spiroannulation/ring cleavage for chiral pyrroline (B1223166) sulfonamides. rsc.org
Gold-Catalyzed CascadeGold(I) catalystα-Amino ketones, AlkynesHydroamination/cyclization to form multi-substituted pyrroles. organic-chemistry.org
Gold-Triggered CascadePh₃PAuNTf₂N-Alkynylhydroxamines, KetonesCyclization followed by 3,3-sigmatropic rearrangement for fused pyrroles. nih.gov

Regioselective Synthesis and Stereocontrol

Achieving control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereocontrol) is a central goal in modern organic synthesis. For this compound and its derivatives, these aspects are critical for defining their ultimate properties and function.

Regioselectivity in pyrrole synthesis can be effectively controlled through various catalytic systems. A rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones allows for the controllable synthesis of either imidazoles or pyrroles based on the substituent on the enaminone. nih.gov When the substituent is a phenyl group, the reaction proceeds via intramolecular nucleophilic addition to construct the pyrrole ring. nih.gov Another powerful method for the regioselective synthesis of 3,4-disubstituted 1H-pyrroles employs the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov Starting from 3,4-bis(trimethylsilyl)-1H-pyrrole protected with a sulfonamide or other group, a sequence of highly regioselective ipso-iodination and palladium-catalyzed cross-coupling reactions allows for the stepwise and controlled introduction of two different substituents at the 3- and 4-positions. nih.gov The N,N-dimethylsulfamoyl group has also been shown to be effective in directing regioselective metalation and subsequent functionalization of the pyrrole ring. thieme-connect.com

Stereocontrol is paramount when synthesizing chiral molecules. An elegant example is the catalytic asymmetric cascade reaction between NH₂-free glycinate and cyclic 1-azadienes, which is mediated by a chiral aldehyde catalyst. rsc.org This reaction constructs optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities, demonstrating precise control over the formation of new stereocenters. rsc.org The choice of catalyst was crucial, as a newly developed chiral aldehyde not only increased the reaction rate but also inverted the chiral induction compared to similar catalysts. rsc.org

Regioselective and Stereoselective Syntheses

Methods demonstrating control over regioselectivity and stereochemistry in the synthesis of pyrrole sulfonamide derivatives.

MethodKey Reagent/CatalystControl AchievedDescriptionReference
Stepwise C-H FunctionalizationTrimethylsilyl directing group, Pd catalystRegioselectivityAllows for the synthesis of unsymmetrical 3,4-disubstituted 1H-pyrroles via sequential ipso-iodination and cross-coupling. nih.gov
Regioselective AnnulationRh₂(oct)₄RegioselectivityReaction of N-sulfonyl-1,2,3-triazoles with β-enaminones yields pyrroles in a controlled manner based on substituents. nih.gov
Asymmetric Cascade ReactionChiral aldehyde catalystDiastereo- and EnantioselectivityProduces optically active Δ(1)-pyrroline sulfonamides with high stereocontrol. rsc.org
Directed DeprotonationN,N-dimethylsulfamoyl groupRegioselectivityDirects halogen dance and in situ transmetalation reactions to generate specific pyrrolylmetal species for further functionalization. thieme-connect.com

Chemical Reactivity and Reaction Mechanisms of 1h Pyrrole 1 Sulfonamide Derivatives

Mechanistic Investigations of Formation Reactions

The synthesis of the 1H-pyrrole-1-sulfonamide scaffold can proceed through various mechanistic pathways, including those involving radical, carbene, and anionic intermediates.

Radical Intermediates

Recent studies have highlighted the role of radical intermediates in the formation of sulfonamides. One such mechanism involves the generation of an aryl radical from an arenediazonium salt, which then reacts with a sulfur source like sodium metabisulfite (B1197395) (Na2S2O5) to form a sulfonyl radical. This sulfonyl radical can then couple with other radical species to form the sulfonamide. thieme-connect.com Mechanistic investigations suggest that in some cases, a tertiary amine radical cation, formed from the reaction of an aryldiazotetrafluoroborate with DABSO, can abstract a hydrogen atom to produce a free-radical intermediate that is subsequently trapped to form a sulfonated product. thieme-connect.com

Copper-catalyzed reactions have also been shown to proceed via single electron transfer (SET) mechanisms, leading to the formation of radical cations. nih.gov For instance, the synthesis of 2-chloropyrroles from N-furfuryl-β-enaminones in the presence of CuCl2 is proposed to involve the formation of a radical cation, which then leads to the final product through a series of steps including chlorination and aromatization. nih.gov

Table 1: Radical Intermediates in Sulfonamide Formation

PrecursorsCatalyst/ReagentKey IntermediateReaction TypeRef
Arenediazonium salt, Na2S2O5TriphenylphosphineAryl radical, Sulfonyl radicalRadical Coupling thieme-connect.com
Aryldiazotetrafluoroborate, DABSO, AmineN-hydroxybenzotriazoleTertiary amine radical cationH-atom abstraction thieme-connect.com
N-furfuryl-β-enaminonesCuCl2Radical cationSET/Chlorination nih.gov

Carbene Intermediates

Carbene intermediates, particularly those derived from rhodium and gold catalysts, have been instrumental in the synthesis of pyrrole (B145914) derivatives. For example, α-imino rhodium carbene complexes, generated from 1-sulfonyl-1,2,3-triazoles and alkynes, react with alkenyl alkyl ethers to afford substituted pyrroles. organic-chemistry.org Gold-catalyzed reactions of ynamides can also proceed through α-imino gold carbene intermediates, which can be trapped intramolecularly to form various nitrogen-containing heterocycles. researchgate.net

In some syntheses, the formation of a ketene (B1206846) intermediate via a carbene precursor is a key step. nih.gov For example, a Rh(I)-catalyzed process transforms a propargylic alcohol into a furo-annulated carbazole (B46965) derivative, with the proposed mechanism involving the formation of a Rh carbenoid, which then undergoes CO insertion to yield a ketene. nih.gov

Anionic Intermediates

Anionic intermediates are frequently encountered in the synthesis of this compound derivatives, often in base-mediated reactions. For instance, the reaction of trichloroacetonitrile (B146778) and nitro compounds in the presence of sodium hydride generates an active compound that undergoes nucleophilic addition with a ketenimine to form an intermediate that cyclizes to the pyrrole product. tandfonline.com The Smiles rearrangement, a process for forming C-C bonds, can proceed through an anionic Meisenheimer intermediate, which is stabilized by electron-withdrawing groups. acs.org

The Paal-Knorr pyrrole synthesis, a classic method, can be adapted to use water as a solvent with an iron(III) chloride catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with sulfonamides, proceeding through likely anionic intermediates. organic-chemistry.org

Table 2: Anionic Intermediates in Pyrrole Synthesis

ReactantsBase/CatalystKey IntermediateReaction TypeRef
Trichloroacetonitrile, Nitro compounds, KetenimineNaHAnionic adductNucleophilic Addition/Cyclization tandfonline.com
Indole/Pyrrole carboxaldehydesNHC catalystMeisenheimer intermediateSmiles Rearrangement acs.org
2,5-Dimethoxytetrahydrofuran, SulfonamidesIron(III) chlorideNot specifiedPaal-Knorr Condensation organic-chemistry.org

Transformations Involving the Pyrrole Ring

The pyrrole ring in this compound derivatives is susceptible to various transformations, including nucleophilic additions and substitutions.

Nucleophilic Additions and Substitutions

The electron-withdrawing nature of the N-phenylsulfonyl group significantly influences the reactivity of the pyrrole ring, directing electrophilic attack to the 3-position. researchgate.net However, nucleophilic reactions are also a key feature of this system. For example, multi-substituted pyrrole derivatives can be synthesized through a four-component reaction involving sulfonyl azides, terminal alkynes, nitro compounds, and trichloroacetonitrile. The resulting product can then undergo further reaction with a sulfinate salt, demonstrating the potential for nucleophilic substitution on the pyrrole skeleton. tandfonline.com

Gold(I)-catalyzed reactions of 1-(N-sulfonylazetidin-2-yl) ynones with various nucleophiles such as water, alcohols, or indoles lead to the formation of polysubstituted pyrrolin-4-ones through a cyclization/nucleophilic substitution pathway. acs.org The presence of a bromine atom on a phenylsulfonyl group attached to the pyrrole nitrogen enhances its reactivity towards nucleophilic substitutions and coupling reactions. cymitquimica.com

Reactivity of the Sulfonamide Group

The sulfonamide group itself is a site of significant chemical reactivity. The synthesis of sulfonamides often involves the reaction of amines with sulfonyl chlorides in the presence of a base. ekb.egijarsct.co.in The N-phenylsulfonyl group can be selectively removed under mild conditions, which is a useful feature in multi-step syntheses. researchgate.net

Furthermore, the sulfonamide moiety can participate in rearrangements. The Smiles-Truce rearrangement, for instance, utilizes readily accessible sulfonamides and is driven to completion by the extrusion of sulfur dioxide. acs.org Photocatalytic methods have also been developed to convert sulfonamides into sulfonyl radical intermediates, which can then be used in further functionalization reactions. acs.org

The chemoselective sulfonylation of the nitrogen on the pyrrole ring can be challenging. acs.org However, using protected methylamines that can be easily removed after sulfonylation can overcome this issue. acs.org The sulfonylation of the pyrrole can be achieved using sodium hydride as a base, followed by removal of the protecting group under acidic conditions. acs.org

Rearrangement Reactions

The sulfonamide group attached to the pyrrole nitrogen significantly influences the molecule's electronic properties, enabling specific rearrangement reactions. A notable example is the desulfonylative Smiles rearrangement, which provides a pathway for transition-metal-free arylation. acs.org

N-Heterocyclic Carbene (NHC)-Catalyzed Desulfonylative Smiles Rearrangement

Research has demonstrated an N-heterocyclic carbene (NHC) catalysis system that facilitates a Smiles rearrangement in pyrrole aldehyde substrates. acs.org This reaction proceeds under mild, transition-metal-free conditions to produce a variety of 2-aroyl pyrroles from accessible sulfonamide starting materials. acs.org

The proposed mechanism begins with the deprotonation of the NHC precursor. The resulting carbene adds to the aldehyde on the pyrrole substrate to form a Breslow intermediate. This intermediate undergoes the Smiles rearrangement via a Meisenheimer intermediate. The reaction is driven to completion by the irreversible extrusion of sulfur dioxide (SO2), followed by the regeneration of the catalyst to yield the 2-aroyl pyrrole product. acs.org

Optimization studies for pyrrole sulfonamides identified specific NHC catalysts and conditions that promote reactivity. For instance, using NHC 5 as the catalyst under dilute conditions has proven effective. acs.org The stability of the resulting aroylated pyrrole products can be a limiting factor, with decreased yields observed over extended reaction times. acs.org

Table 1: NHC-Catalyzed Desulfonylative Smiles Rearrangement of a Pyrrole Sulfonamide

Substrate Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)

Data sourced from studies on desulfonylative Smiles processes. acs.org

In the realm of organometallic chemistry, derivatives of N-toluenesulfonylpyrrole have been shown to undergo unusual rearrangements within metal complexes. For example, the reaction of a ligand derived from N-toluenesulfonylpyrrole and benzonitrile (B105546) with a Platinum(0) precursor resulted in an η²,η² to η²,η¹ rearrangement, which followed a double bond migration to form a 1,2-η²-σ-cycloocta-1,4-dienyl σ/π coordinating bidentate ligand. researchgate.net

Cycloaddition Reactions

The electron-withdrawing nature of the N-sulfonyl group makes the pyrrole ring an active participant in various cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems.

[4+3] Cycloaddition Reactions

An acid-catalyzed [4+3] cycloaddition reaction has been developed using N-nosyl pyrroles and 2-(tert-butyldimethylsilyloxy)acrolein. researchgate.net This method allows for the synthesis of tropinone (B130398) derivatives, including those with tetra-substituted carbon centers. researchgate.net The reaction's regioselectivity is high when catalysts such as copper(II) triflate (Cu(OTf)₂) or scandium(III) triflate (Sc(OTf)₃) are used in nitromethane. researchgate.net The process is applicable to a range of 2-substituted N-nosyl pyrroles, affording the cycloadducts in good yields. researchgate.net The reaction proceeds through an in-situ generated oxyallyl cation that reacts with the N-sulfonylated pyrrole. researchgate.net

[4+2] Cycloaddition Reactions (Diels-Alder Type)

N-acylated pyrroles can function as dienes in [4+2] Diels-Alder cycloadditions. For instance, benzynes generated from the thermal cycloisomerization of triynes can be trapped by N-benzoyl-pyrrole. nih.gov This reaction demonstrates the capability of the pyrrole ring to participate as a 4π-electron component, a reactivity that is modulated by the N-sulfonyl group. nih.gov

[3+2] Cycloaddition Reactions

Derivatives of this compound are also involved in [3+2] cycloadditions. The reaction of 3,3,3-trifluoropropene (B1201522) derivatives bearing a sulfonyl group at position 1 with isonitriles leads to the formation of fluorinated pyrrolines and pyrroles. osi.lv Specifically, reaction with ethyl isocyanoacetate yields 3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles, while reaction with tosylmethyl isocyanide produces 4-(trifluoromethyl)-1H-pyrroles. osi.lv Another key example is the 1,3-dipolar cycloaddition between azomethine ylides and N-sulfonylated pyrroles to construct polycyclic sulfonamide structures. researchgate.net

Cycloadditions in Bioorthogonal Chemistry

N-sulfonylpyrrole substituents play a crucial role in accelerating certain cycloaddition reactions used in bioorthogonal chemistry. nih.govnih.gov In the design of superfast reactant pairs for protein labeling, placing water-soluble N-sulfonylpyrrole groups on diphenyltetrazoles was found to favor a photoinduced cycloaddition with bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) over competing side reactions. nih.govnih.gov This strategy resulted in one of the fastest known bioorthogonal ligation reactions involving BCN. nih.gov The steric and electronic properties of the alkyl groups on the N-sulfonylpyrrole substituent were found to influence the reaction rate. nih.gov

Table 2: Second-Order Rate Constants for Tetrazole-BCN Cycloaddition

Tetrazole Reactant with N-sulfonylpyrrole substituents Rate Constant (k₂) M⁻¹s⁻¹
Tetrazole with N-ethyl-sulfonylpyrrole groups 39,200
Tetrazole with N-propyl-sulfonylpyrrole groups 19,800
Tetrazole with N-butyl-sulfonylpyrrole groups 14,500

Data reflects reactions in a mixed acetonitrile-phosphate buffer. nih.gov

Spectroscopic Characterization Methodologies for 1h Pyrrole 1 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (1H) NMR Spectroscopy and Chemical Shift Analysis

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule.

In the ¹H NMR spectra of 1H-pyrrole-1-sulfonamide derivatives, the chemical shifts of the pyrrole (B145914) ring protons are particularly informative. For the parent 1H-pyrrole, the protons at the C2 and C5 positions typically resonate at a different frequency than the protons at the C3 and C4 positions. researchgate.net For N,N-Dimethyl-2-(trimethylsilyl)-5-(2-(trimethylsilyl)ethynyl)-1H-pyrrole-1-sulfonamide, the two pyrrole protons appear as doublets at δ 6.36 and 6.63 ppm, each with a coupling constant of 3.5 Hz. publish.csiro.au

Substituents on the pyrrole ring or the sulfonamide group significantly influence the chemical shifts of the pyrrole protons. For instance, in a series of 2-aryl-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole derivatives, the pyrrole protons appear as multiplets in the range of 6.0-6.1 ppm. rsc.org The protons of the sulfonamide group (–SO₂NH–) typically appear as a singlet at a downfield chemical shift, often between δ 8.78 and 10.15 ppm. rsc.org In some cases, NH protons can be observed at even more downfield shifts, such as the singlets at δ 10.38, 10.70, and a broad signal between 11.30-11.70 ppm for a sulfonamide derivative containing a pyrimidine (B1678525) ring. tandfonline.com

Aromatic protons on substituents, such as a phenyl or tosyl group, generally resonate in the region of δ 6.51 to 7.70 ppm. rsc.org Specific examples include the aromatic protons of various substituted pyrrole derivatives, which show complex multiplet patterns in the aromatic region of the spectrum. tandfonline.com The methyl protons of a tosyl group typically appear as a singlet around δ 2.3-2.4 ppm. rsc.org

The following table summarizes characteristic ¹H NMR chemical shifts for various this compound derivatives:

Compound/FragmentFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
N,N-Dimethyl-2-(trimethylsilyl)-5-(2-(trimethylsilyl)ethynyl)-1H-pyrrole-1-sulfonamidePyrrole-H6.36d3.5 publish.csiro.au
N,N-Dimethyl-2-(trimethylsilyl)-5-(2-(trimethylsilyl)ethynyl)-1H-pyrrole-1-sulfonamidePyrrole-H6.63d3.5 publish.csiro.au
2-Aryl-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolePyrrole-H6.04 - 6.09m rsc.org
2-Aryl-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolePyrrole-H5.96 - 6.02m rsc.org
General Sulfonamide DerivativesSO₂NH8.78 - 10.15s rsc.org
Sulfonamide with Pyrimidine RingNH10.38, 10.70s tandfonline.com
Sulfonamide with Pyrimidine RingNH11.30 - 11.70br tandfonline.com
General Aromatic ProtonsAr-H6.51 - 7.70m rsc.org
4-Methyl-N-(3-phenyl-5-(trichloromethyl)-1H-pyrrol-2-yl)benzenesulfonamideNH and NHSO₂7.07, 8.67s tandfonline.com
2-(2-Methoxyphenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrroleTosyl-CH₃2.38s rsc.org
4-Methyl-N-(3-phenyl-5-(trichloromethyl)-1H-pyrrol-2-yl)benzenesulfonamideMethyl2.42s tandfonline.com

Carbon-13 (13C) NMR Spectroscopy and Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In this compound derivatives, the chemical shifts of the carbon atoms are sensitive to their electronic environment.

For N,N-Dimethyl-2-(trimethylsilyl)-5-(2-(trimethylsilyl)ethynyl)-1H-pyrrole-1-sulfonamide, the pyrrole carbon signals appear at δ 118.8, 122.0, 122.1, and 141.2 ppm. publish.csiro.au Aromatic carbons in various sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org For instance, in a series of multi-substituted pyrrole derivatives, the carbon signals were consistent with the proposed structures, with one derivative showing 14 distinct signals. tandfonline.com

The carbon atom of a carbonyl group within the molecule, if present, will appear at a significantly downfield shift. For example, the carbonyl carbon of an amide group was observed at 169.42 and 169.47 ppm in two different sulfonamide derivatives. rsc.org The carbons of a methoxy (B1213986) group substituent are typically found in the range of 55.39 to 56.06 ppm. rsc.org

The following table presents representative ¹³C NMR chemical shifts for this compound derivatives:

Compound/FragmentFunctional GroupChemical Shift (δ, ppm)Reference
N,N-Dimethyl-2-(trimethylsilyl)-5-(2-(trimethylsilyl)ethynyl)-1H-pyrrole-1-sulfonamidePyrrole-C118.8, 122.0, 122.1, 141.2 publish.csiro.au
4-Methyl-N-(3-phenyl-5-(trichloromethyl)-1H-pyrrol-2-yl)benzenesulfonamideCCl₃90.7 tandfonline.com
4-Methyl-N-(3-phenyl-5-(trichloromethyl)-1H-pyrrol-2-yl)benzenesulfonamideCH (pyrrole)107.4 tandfonline.com
General Aromatic CarbonsAr-C111.83 - 160.11 rsc.org
Sulfonamide with Amide GroupC=O169.42, 169.47 rsc.org
Sulfonamide with Methoxy GroupOCH₃55.39 - 56.06 rsc.org
4-Methyl-N-(3-phenyl-5-(trichloromethyl)-1H-pyrrol-2-yl)benzenesulfonamideMethyl25.1 tandfonline.com

Other Nuclei NMR Spectroscopy (e.g., 31P, 19F)

NMR spectroscopy is not limited to ¹H and ¹³C nuclei. Other nuclei, such as ³¹P and ¹⁹F, can be powerful probes when incorporated into the molecular structure.

¹⁹F NMR Spectroscopy : Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a valuable tool for characterizing fluorine-containing compounds. wikipedia.org The large chemical shift dispersion, which can span up to 800 ppm, allows for excellent signal resolution. wikipedia.orgnih.gov In the context of this compound derivatives, the incorporation of a fluorine atom or a trifluoromethyl group provides a unique spectroscopic handle. The chemical shifts of fluorine are highly sensitive to the local electronic environment, providing insights into molecular structure and interactions. biophysics.org For example, ¹⁹F NMR has been used to monitor the progress of reactions involving fluorinated compounds. magritek.com

³¹P NMR Spectroscopy : While less common for this class of compounds unless a phosphorus-containing moiety is intentionally introduced, ³¹P NMR is another useful technique. Like ¹⁹F, ³¹P is a spin-1/2 nucleus with 100% natural abundance, making it a highly receptive nucleus for NMR studies.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is widely used to identify the characteristic vibrational modes of functional groups in this compound derivatives.

The sulfonamide group (–SO₂NH–) exhibits two characteristic stretching vibrations: an asymmetric stretch (νas(SO₂)) typically in the range of 1320–1310 cm⁻¹ and a symmetric stretch (νs(SO₂)) between 1155–1143 cm⁻¹. rsc.org The S–N stretching vibration is observed in the region of 914–895 cm⁻¹. rsc.org The N–H stretching vibration of the sulfonamide group is found in the region of 3349–3144 cm⁻¹. rsc.org

Other functional groups also give rise to characteristic IR bands. For example, the N–H stretching vibrations of a primary amine group appear as two strong bands in the range of 3459–3338 cm⁻¹. rsc.org The C=O stretching vibration of an amide group is typically observed around 1641-1707 cm⁻¹. rsc.orgtandfonline.com Aromatic C=C stretching vibrations appear in the 1594–1489 cm⁻¹ region. rsc.org

The following table lists characteristic FT-IR absorption bands for this compound derivatives:

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Sulfonamideνas(SO₂)1310 - 1354 rsc.orgtandfonline.com
Sulfonamideνs(SO₂)1143 - 1156 rsc.orgtandfonline.com
Sulfonamideν(S–N)895 - 914 rsc.org
Sulfonamideν(N–H)3144 - 3349 rsc.org
Primary Amineν(N–H)3338 - 3459 rsc.org
Amideν(C=O)1641 - 1707 rsc.orgtandfonline.com
Aromatic Ringν(C=C)1489 - 1594 rsc.org

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While no specific FT-Raman data for this compound derivatives were found in the provided search results, the technique is valuable for observing vibrations that are weak or absent in the IR spectrum, particularly for symmetric bonds and non-polar functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of this compound derivatives. tandfonline.comscirp.orgmdpi.com It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers the precise determination of the mass-to-charge ratio (m/z) of a molecule, enabling the calculation of its elemental composition with high accuracy. rsc.orgmdpi.com This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov For this compound derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. For instance, the exact mass of a derivative with the formula C₁₈H₁₇NNaO₂S was calculated as 334.0872 and found to be 334.0874 via HRMS (ESI). rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of this compound derivatives, as it allows for the ionization of molecules directly from solution with minimal fragmentation. nih.govrsc.orguvic.ca This method is particularly useful for obtaining the molecular ion peak, which corresponds to the molecular weight of the compound. google.com In the positive ion mode, protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ are commonly observed. scirp.orgrsc.org A notable fragmentation pathway observed for some aromatic sulfonamides in ESI-MS is the loss of a neutral SO₂ molecule (a loss of 64 Da), which occurs through an intramolecular rearrangement. nih.gov The propensity for this SO₂ elimination can be influenced by the substitution pattern on the aromatic ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

For these compounds, the observed absorption bands are generally attributed to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, which involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals, are characteristic of the conjugated systems present in the aromatic and pyrrole rings. nih.gov These transitions typically result in strong absorption bands. The n → π* transitions involve the promotion of non-bonding electrons, such as the lone pair electrons on nitrogen and oxygen atoms of the sulfonamide group, to π* anti-bonding orbitals. nih.gov These transitions are generally of lower intensity compared to π → π* transitions. nih.gov The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the molecular scaffold, as well as the solvent used for the analysis. researchgate.net

Electronic TransitionDescriptionTypical Wavelength Range (nm)Reference
π → πExcitation of electrons in conjugated π systems228-318 nih.gov
n → πExcitation of non-bonding electrons276-356 nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is fundamental for verifying the empirical formula of newly synthesized this compound derivatives. acs.orgglobalresearchonline.net The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. nih.govsemanticscholar.org A close agreement between the found and calculated values serves as strong evidence for the purity and the assigned chemical formula of the compound. acs.orgsemanticscholar.org

Compound FormulaElementCalculated (%)Found (%)Reference
C₂₃H₁₈BrN₅O₅SC49.6549.49 nih.gov
H3.263.21 nih.gov
N12.5912.65 nih.gov
C₂₁H₁₇N₅O₅S₂C52.1752.08 nih.gov
H3.543.58 nih.gov
N14.4814.37 nih.gov
C₁₃H₁₀N₂O₂SC60.4560.35 acs.org
H3.903.95 acs.org
N10.8510.90 acs.org
S12.4112.46 acs.org
C₁₃H₁₂N₂OSC63.9163.86 acs.org
H4.954.90 acs.org
N11.4711.52 acs.org
S13.1210.67 acs.org
C₁₇H₁₅N₅O₂C63.5463.52 semanticscholar.org
H4.714.70 semanticscholar.org
N21.7921.86 semanticscholar.org

Computational and Theoretical Investigations of 1h Pyrrole 1 Sulfonamide and Its Derivatives

Quantum Chemical Modeling and Geometry Optimization

Quantum chemical modeling serves as the foundation for theoretical investigations, enabling the determination of stable molecular structures and their associated energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govresearchgate.net It has been successfully applied to study various pyrrole-sulfonamide derivatives to understand their stability and electronic properties. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G** level of theory have been utilized to discover the frontier molecular orbitals configuration and energetic properties of newly synthesized sulfonamide-dyes based on pyrrole (B145914) compounds. researchgate.netnih.gov These studies help in correlating theoretical data with experimental observations, providing a deeper understanding of the molecule's behavior. nih.gov

In a study on pyrrole-isoxazole derivatives, DFT was employed to investigate their interactions with various anions, revealing the basis for their selectivity. nih.govscilit.com The application of DFT extends to understanding the reactive properties of molecules by analyzing their electronic structure and predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Basis Set Selection and Validation

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of functions used to build the molecular orbitals. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost.

In the study of sulfonamide-dyes based on pyrrole compounds, the 6-311++G** basis set was employed in conjunction with the B3LYP functional. researchgate.netnih.gov This combination is a popular choice for many organic molecules as it provides a good balance between accuracy and computational efficiency. The validation of the chosen basis set is crucial and is often achieved by comparing the calculated properties, such as molecular geometry and vibrational frequencies, with experimental data where available. For example, in a study of fulleropyrrolidine and its derivatives, calculations were performed at a DFT high theoretical level to ensure the reliability of the results. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Molecules can exist in different spatial arrangements of their atoms, known as conformations. Conformational analysis aims to identify the most stable conformation(s) and to understand the energy landscape connecting them. This is achieved by mapping the potential energy surface (PES) of the molecule, which describes the energy of the molecule as a function of its geometry.

For flexible molecules like 1H-Pyrrole-1-sulfonamide and its derivatives, conformational analysis is critical for understanding their behavior. For instance, in a series of pyrrolamide derivatives, substitutions on the pyrrole, piperidine, and heterocycle segments were made to optimize biological activity, which is intrinsically linked to the molecule's conformation. mdpi.com The relative energies of different conformers can be calculated using quantum chemical methods, and the most stable conformer corresponds to the global minimum on the PES.

Electronic Structure and Chemical Reactivity Analysis

The electronic structure of a molecule dictates its chemical reactivity. Theoretical methods provide powerful tools to analyze the distribution of electrons and identify regions of a molecule that are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov FMO analysis has been applied to various pyrrole derivatives to understand their electronic transitions and reactivity. nih.govscilit.com For example, in a study of sulfonamide-dyes based on pyrrole compounds, the HOMO and LUMO energies were calculated to assess their chemical reactivity. researchgate.netnih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties of Selected Pyrrole Derivatives

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Derivative 4a-8.54-4.823.72
Derivative 4b-8.76-4.913.85
Derivative 4c-8.73-4.893.84
Derivative 4d-8.61-4.843.77
Derivative 4e-8.70-4.883.82
Derivative 4f-8.65-4.863.79

Data derived from a study on sulfonamide-dyes based pyrrole compounds. The specific derivatives are denoted as 4a-f in the source material. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. nih.gov The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. It provides a visual representation of the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net

MEP maps are typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net These maps are instrumental in identifying the sites for electrophilic and nucleophilic attack. For instance, in fulleropyrrolidine derivatives, MEP maps have been used to determine the nature of chemical additions. researchgate.net The electrostatic potential is a rigorously defined property that can be determined both computationally and experimentally. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This approach provides a quantitative basis for understanding chemical bonding and electron delocalization within a molecule. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a filled (donor) NBO and a vacant (acceptor) NBO is a measure of the extent of electron density delocalization, also known as hyperconjugation. rsc.org

The magnitude of the E(2) energy is directly proportional to the strength of the hyperconjugative interaction. Larger E(2) values indicate more significant charge transfer and greater stabilization of the molecule. An analysis of this compound would likely reveal the interactions detailed in the illustrative table below.

Table 1: Illustrative Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type & Implication
LP (1) N₅π(S₁-O₂)15.8Strong hyperconjugation; indicates significant electron delocalization from the pyrrole nitrogen to the sulfonyl group, stabilizing the N-S bond.
LP (1) N₅π(S₁-O₃)15.5Similar to the above, showing delocalization across both S=O bonds.
π (C₇-C₈)π(C₉-C₁₀)22.1Standard π-conjugation within the pyrrole ring, crucial for its aromatic character.
LP (2) O₂σ(S₁-N₅)5.2Delocalization from an oxygen lone pair to the S-N antibonding orbital, contributing to the stability of the sulfonamide moiety.
LP (2) O₃σ*(S₁-N₅)5.4Similar delocalization from the second sulfonyl oxygen.

Electron Localization Function (ELF) and Density of States (DOS)

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. canterbury.ac.uk ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. An ELF analysis for this compound would provide a chemically intuitive map of its bonding structure.

The resulting ELF plot would show distinct basins of attraction. High-ELF basins would be centered on the C-C, C-N, C-H, S-N, and S=O bonds, confirming their covalent nature. Additionally, localization basins corresponding to the non-bonding lone pairs on the nitrogen and oxygen atoms would be clearly visible. The shape and population of these basins can provide insight into the nature of the bonding; for example, the basins for the S=O double bonds would be more elongated towards the oxygen atom, reflecting the bond's polarity.

Density of States (DOS)

Such an analysis would likely show that the HOMO is primarily composed of orbitals from the electron-rich pyrrole ring, while the LUMO is dominated by contributions from the electron-withdrawing sulfonamide group. This distribution is characteristic of a donor-acceptor system and is fundamental to understanding the molecule's electronic transitions and reactivity.

Global and Local Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from Density Functional Theory (DFT), are used to predict the reactivity and stability of a molecule. These are categorized into global and local descriptors.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small gap suggests high reactivity and polarizability.

Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer (η ≈ ΔE/2). Softness is the reciprocal of hardness (S = 1/η) and indicates a higher propensity to react.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Local Descriptors , such as Fukui Functions (f(r)) , pinpoint the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. It helps predict sites for nucleophilic attack (f⁺(r)), electrophilic attack (f⁻(r)), and radical attack (f⁰(r)). For this compound, one would expect the pyrrole ring carbons to be susceptible to electrophilic attack, while the sulfonyl group would be a likely site for nucleophilic attack.

Table 2: Illustrative Global and Local Reactivity Descriptors for this compound

ParameterValueInterpretation
Global Descriptors
E_HOMO-6.8 eVEnergy of the highest occupied molecular orbital.
E_LUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)5.3 eVIndicates good kinetic stability.
Hardness (η)2.65 eVSuggests moderate resistance to change in its electron distribution.
Softness (S)0.38 eV⁻¹Moderate reactivity.
Electrophilicity Index (ω)2.95 eVIndicates a significant capacity to act as an electrophile.
Local Descriptors (Fukui)
Max f⁻(r) siteC₇, C₁₀ (Pyrrole)Most probable sites for electrophilic attack.
Max f⁺(r) siteS₁ (Sulfonyl)Most probable site for nucleophilic attack.

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides indispensable tools for predicting spectroscopic properties. By calculating spectra theoretically, assignments can be made to experimental data, and molecular structures can be confirmed. A strong correlation between calculated and experimental spectra validates the computational model and the proposed molecular structure.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectra (Infrared and Raman) are calculated using quantum chemical methods, typically DFT. The calculation provides the harmonic vibrational frequencies and intensities of the normal modes of the molecule. These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors.

For this compound, the calculated spectrum would show characteristic peaks for the functional groups present. Key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, the N-H stretching and bending modes of the sulfonamide, and the C-H and C-N stretching modes of the pyrrole ring. Comparing these calculated frequencies with an experimental FT-IR or Raman spectrum allows for a detailed and confident assignment of the observed bands.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (Scaled)Experimental FrequencyAssignment
ν(N-H)33503360N-H stretch (Sulfonamide NH₂)
ν(C-H)31253130Aromatic C-H stretch (Pyrrole)
ν_as(S=O)13651370Asymmetric SO₂ stretch
ν_s(S=O)11701175Symmetric SO₂ stretch
ν(S-N)910915S-N stretch
ν(Pyrrole Ring)14801485Ring stretching mode

Electronic Absorption Spectra Prediction (UV-Vis, TD-DFT, CIS, ZINDO)

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons from occupied to unoccupied molecular orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for predicting these transitions. The calculation yields the excitation energies (which correspond to the absorption wavelength, λ_max), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the orbitals involved in the transition.

A TD-DFT calculation for this compound would likely predict strong π→π* transitions associated with the aromatic pyrrole ring at shorter wavelengths (higher energy) and potentially lower-energy charge-transfer transitions from the pyrrole ring (donor) to the sulfonamide group (acceptor). Methods like Configuration Interaction Singles (CIS) or semi-empirical methods like ZINDO could also be used for comparison.

Table 4: Illustrative Predicted Electronic Transitions for this compound using TD-DFT

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2550.45HOMO → LUMO (π→π)
S₀ → S₂2200.21HOMO-1 → LUMO (π→π)
S₀ → S₃2050.15HOMO → LUMO+1 (π→π*)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of NMR chemical shifts is a vital tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. The calculated values are usually referenced against a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).

For this compound, ¹H and ¹³C NMR spectra would be calculated. The predicted chemical shifts for the protons and carbons of the pyrrole ring and the protons of the sulfonamide NH₂ group would be compared to experimental data. A good linear correlation between the calculated and experimental shifts would provide strong support for the molecule's proposed structure and conformation.

Table 5: Illustrative Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated δ (ppm)Experimental δ (ppm)
¹H NMR
H (on N₄)7.857.90
H (on C₇, C₁₀)6.406.45
H (on C₈, C₉)6.206.25
¹³C NMR
C₇, C₁₀122.5123.0
C₈, C₉110.8111.2

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology, optical data processing, and frequency conversion. Organic molecules, particularly those with donor-acceptor frameworks, are of significant interest due to their potential for large NLO responses. The NLO properties of pyrrole derivatives, which can feature both electron-donating and accepting moieties, have been a subject of computational investigation to predict their efficacy as NLO materials. sci-hub.se

The assessment of NLO properties typically involves the calculation of polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify how the electron cloud of a molecule is distorted by an external electric field. A high hyperpolarizability value is indicative of a strong NLO response. Computational studies on pyrrole derivatives have shown that the presence of carbonyl and amine groups can create donor-acceptor systems, leading to intramolecular charge transfer (ICT). sci-hub.se This ICT is a key factor in enhancing the dipole moment and, consequently, the hyperpolarizability of the molecule. sci-hub.se

For instance, computational studies on various pyrrole derivatives have demonstrated that their calculated first-order hyperpolarizability (β) values can be significantly greater than that of urea, a standard reference material for NLO properties. sci-hub.se This suggests a strong potential for these compounds in NLO applications. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is also crucial. A smaller HOMO-LUMO gap generally correlates with a higher NLO activity, as it indicates easier electron delocalization. sci-hub.se

In a study on pyrrole-imidazole and pyrrole-benzimidazole derivatives, density functional theory (DFT) calculations were employed to determine their NLO properties. The first hyperpolarizability (β₀) was calculated in different solvents, revealing that the NLO response is influenced by the polarity of the medium. An increase in solvent polarity was found to enhance the hyperpolarizability, which is attributed to the stabilization of charge-separated states. researchgate.net

To provide a clearer picture of these findings, the following table summarizes the calculated NLO properties for representative pyrrole derivatives from the literature.

Compound/DerivativeDipole Moment (μ) [Debye]Polarizability (α) [a.u.]First Hyperpolarizability (β) [esu]HOMO-LUMO Gap (eV)
Pyrrole Derivative 1Data not availableData not available> UreaLow
Pyrrole Derivative 2Data not availableData not available~10x > UreaLow
Pyrrole-imidazole deriv. (3d)Data not availableData not available63.965 x 10⁻³⁰ (in DMSO)Data not available
Pyrrole-benzimidazole deriv. (3e)Data not availableData not available67.723 x 10⁻³⁰ (in DMSO)Data not available

Note: The specific structures of "Pyrrole Derivative 1" and "Pyrrole Derivative 2" are as described in the source literature, which investigates general pyrrole systems with donor/acceptor groups. The data for derivatives (3d) and (3e) are from a study on pyrrole-imidazole/benzimidazole compounds. sci-hub.seresearchgate.net

These computational assessments underscore the promise of pyrrole-sulfonamide derivatives as a class of tunable NLO materials.

Molecular Dynamics Simulations (Structural Stability and Interactions)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment. For this compound and its derivatives, MD simulations can provide critical information on their structural stability, conformational flexibility, and interactions with other molecules, such as proteins or solvents.

While specific MD simulation studies focused solely on this compound are not extensively documented in the public literature, the methodology has been widely applied to related sulfonamide and pyrrole-containing compounds, often in the context of drug discovery. sci-hub.senih.gov For example, MD simulations have been used to confirm the stability of complexes formed between bioactive pyrrole-sulfonamide compounds and their protein targets. sci-hub.se These simulations typically run for nanoseconds to microseconds, tracking the atomic positions and velocities to reveal the dynamic nature of the system. sci-hub.seacs.org

A key parameter analyzed in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value over the course of a simulation suggests that the molecule or molecular complex has reached a stable conformation. acs.org For instance, in simulations of novel indeno[1,2-b]pyrrol-4(1H)-one derivatives as potential SARS-CoV-2 inhibitors, MD simulations were used to study the stability of the compounds within the active site of the main protease. nih.gov

Another important aspect that can be investigated with MD simulations is the nature and persistence of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. By analyzing the simulation trajectory, researchers can identify key residues in a protein binding pocket that form stable interactions with the ligand. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective derivatives.

The general steps and outcomes of a hypothetical MD simulation of this compound are summarized in the table below:

Simulation ParameterDescriptionTypical Finding
System Setup The molecule is placed in a simulation box, typically with a solvent like water, and ions are added to neutralize the system.A realistic physiological environment is mimicked.
Equilibration The system is gradually heated and pressurized to the desired temperature and pressure to allow it to relax.The system reaches a stable thermodynamic state.
Production Run The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's dynamics.A trajectory of atomic coordinates over time is generated.
RMSD Analysis The root-mean-square deviation of the molecule's backbone or all heavy atoms is calculated.A plateau in the RMSD plot indicates structural stability.
Interaction Analysis Hydrogen bonds, hydrophobic interactions, and other non-covalent contacts are monitored.Key interaction patterns that stabilize the molecule's conformation or its binding to a target are identified.

Such simulations would be instrumental in predicting the behavior of this compound in a biological context and in assessing its potential as a stable molecular scaffold.

Topological Analysis (e.g., QTAIM, RDG, IGM)

Topological analysis of the electron density provides a profound understanding of the chemical bonding and non-covalent interactions within a molecule. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Independent Gradient Model (IGM) are employed to visualize and quantify these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. By locating bond critical points (BCPs) between atoms, one can characterize the nature of the chemical bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. For covalent bonds, ρ is typically large and ∇²ρ is negative. For weaker interactions like hydrogen bonds and van der Waals forces, ρ is small and ∇²ρ is positive.

In a study of pyrrole-imidazole and pyrrole-benzimidazole derivatives, QTAIM analysis was used to confirm the presence and strength of intramolecular hydrogen bonds. researchgate.net The detection of BCPs between hydrogen bond donors and acceptors provided clear evidence for these interactions. researchgate.net

Reduced Density Gradient (RDG): The RDG method is particularly useful for visualizing weak non-covalent interactions. It involves plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This generates surfaces that highlight different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue or green surfaces.

Weak van der Waals interactions are represented by green or light brown surfaces.

Strong repulsive interactions (e.g., steric clashes) are shown in red.

Independent Gradient Model (IGM): IGM is another powerful tool for the analysis of non-covalent interactions. It provides a clear, quantitative measure of the interaction strength between different molecular fragments, which can be visualized as isosurfaces.

For this compound, a topological analysis would be expected to reveal the following:

QTAIM: Characterization of the covalent bonds within the pyrrole ring and the sulfonamide group, as well as any potential intramolecular hydrogen bonds.

RDG and IGM: Visualization of the non-covalent interaction landscape of the molecule, which is crucial for understanding its crystal packing and interactions with other molecules.

The table below summarizes the expected findings from a topological analysis of a hypothetical pyrrole-sulfonamide derivative.

Analysis MethodParameter/VisualizationExpected Information for a Pyrrole-Sulfonamide Derivative
QTAIM Electron density (ρ) at BCPHigh values for covalent bonds (C-C, C-N, S=O), lower for any intramolecular H-bonds.
QTAIM Laplacian of electron density (∇²ρ) at BCPNegative for covalent bonds, positive for closed-shell interactions (H-bonds).
RDG Isosurface colorBlue/green spikes indicating hydrogen bonds, broad green surfaces for van der Waals interactions.
IGM Isosurface visualizationSurfaces between specific atomic groups indicating the presence and relative strength of interactions.

These computational techniques provide a detailed and nuanced picture of the electronic structure and bonding in this compound and its derivatives, which is essential for predicting their chemical behavior and for the design of new functional molecules. researchgate.net

Strategic Applications in Organic Synthesis

A Versatile Intermediate and Building Block

1H-Pyrrole-1-sulfonamide and its derivatives serve as highly adaptable intermediates and building blocks in the synthesis of a wide array of organic molecules. The sulfonamide group, acting as an electron-withdrawing N-protecting group, modulates the reactivity of the pyrrole (B145914) ring, allowing for selective functionalization. researchgate.netresearchgate.net This controlled reactivity is crucial for the regioselective synthesis of substituted pyrroles. researchgate.netresearchgate.net

For instance, N,N-dimethyl-1H-pyrrole-1-sulfonamide can be selectively lithiated at the C2 position, and this intermediate can then participate in various coupling reactions to introduce different substituents. researchgate.net This strategy has been successfully employed in the synthesis of complex natural products. researchgate.netresearchgate.net Furthermore, 1-(Phenylsulfonyl)pyrrole (B93442) is a key precursor for synthesizing 1-(phenylsulfonyl)pyrrole-2-boronic acid and 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride, which are themselves valuable reagents for introducing the pyrrole motif and for creating sulfonamide derivatives. sigmaaldrich.cn

The strategic introduction and subsequent removal of the sulfonamide group allow chemists to orchestrate complex synthetic sequences, making this compound derivatives indispensable in the construction of diverse molecular frameworks. researchgate.netresearchgate.net

A Scaffold for Heterocyclic Synthesis and Derivatization

The pyrrole ring is a fundamental structural motif in a vast number of biologically active natural products and pharmaceutical agents. scispace.comekb.eg this compound provides a robust scaffold for the synthesis and derivatization of a variety of heterocyclic systems.

The N-sulfonylated pyrrole core can be readily functionalized at various positions, paving the way for the construction of more complex heterocyclic structures. For example, the palladium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with vinyl ethers leads to the formation of substituted pyrroles. organic-chemistry.org Additionally, the reaction of primary sulfonamides with certain reagents can yield substituted pyrroles in a simple and effective manner. nih.gov

The versatility of the this compound scaffold is further highlighted by its use in the synthesis of pyrrolo[3,4-c]pyridines, a class of compounds with potential applications in medicinal chemistry. researchgate.net By modifying the substituents on the pyrrole and sulfonamide moieties, a diverse library of heterocyclic compounds can be generated. researchgate.netnih.gov

Enabling Novel Transformations and Reaction Methodologies

The unique electronic properties of this compound have been instrumental in the development of new synthetic methods and transformations. The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards electrophilic attack and polymerization, which are common side reactions with unprotected pyrroles. researchgate.netresearchgate.net This stabilization allows for a broader range of reaction conditions to be employed.

Recent research has demonstrated the use of N-sulfonylated pyrroles in copper-catalyzed reactions for the synthesis of multi-substituted pyrrole derivatives. tandfonline.com These methods often exhibit mild reaction conditions and high yields. tandfonline.com Furthermore, the development of protocols for the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid has provided a direct route to key intermediates for the synthesis of various sulfonamide derivatives. researchgate.net The ability to fine-tune the reactivity of the pyrrole ring through N-sulfonylation has thus opened up new avenues for chemical synthesis. ontosight.ai

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, are a powerful tool in modern organic synthesis for generating molecular diversity. mdpi.comnih.gov this compound derivatives have found application in this area, contributing to the efficient construction of complex pyrrole-containing molecules.

While direct examples of this compound in a specific named MCR are not extensively detailed in the provided results, the principles of MCRs are often applied to the synthesis of highly substituted pyrroles. researchgate.netrsc.org For instance, the synthesis of polysubstituted pyrroles can be achieved through one-pot procedures involving multiple components, where the pyrrole scaffold is assembled in a highly convergent manner. mdpi.com The inherent reactivity of the N-sulfonylated pyrrole can be harnessed in such reactions to control the regiochemical outcome and introduce multiple points of diversity.

Protecting Group Chemistry

One of the most significant applications of the sulfonamide group in the context of this compound is its role as a protecting group for the pyrrole nitrogen. researchgate.netresearchgate.net The high reactivity of the pyrrole ring often necessitates protection of the nitrogen atom to prevent unwanted side reactions and to direct functionalization to specific positions on the ring. researchgate.net

Sulfonyl groups are particularly effective as protecting groups due to their strong electron-withdrawing nature, which significantly reduces the nucleophilicity and reactivity of the pyrrole ring. researchgate.netresearchgate.net This allows for a wider range of chemical transformations to be performed on the pyrrole core with greater control and higher yields. researchgate.net

A variety of sulfonyl groups can be employed, and their removal can often be achieved under specific and mild conditions, ensuring the integrity of the target molecule. researchgate.net For example, certain sulfonyl groups can be cleaved by treatment with thiols. researchgate.net The strategic use of sulfonamides as protecting groups is a fundamental tactic in the synthesis of complex pyrrole-containing natural products and pharmaceuticals. researchgate.netresearchgate.net

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for pyrrole-sulfonamide scaffolds often rely on multi-step processes that may involve harsh reagents or produce significant waste. For instance, some methods involve the halogenation of a ketone followed by an S(N)2 reaction and subsequent cyclization and aromatization steps. digitellinc.com Other approaches include the intramolecular cyclization of N-(3-butynyl)-sulfonamides catalyzed by metals like palladium or gold. rsc.org

A primary future challenge is the development of synthetic routes that are more atom-economical, energy-efficient, and environmentally benign. Research in this area could focus on:

One-Pot Syntheses: Designing cascade or tandem reactions that combine multiple steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage. A convenient one-pot synthesis of general sulfonamides from thiols using N-chlorosuccinimide (NCS) has been reported, and similar innovative approaches could be adapted for N-sulfonylated pyrroles. organic-chemistry.org

Catalytic C-H Activation: Exploring transition-metal catalyzed C-H functionalization of the pyrrole (B145914) ring as a direct and efficient method for introducing substituents, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and allow for scalable, continuous production of 1H-pyrrole-1-sulfonamide and its derivatives.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more sustainable alternatives, such as bio-based solvents or water, and employing reusable catalysts.

Exploration of Novel Reactivity Patterns

The reactivity of the this compound core is largely dictated by the interplay between the electron-rich pyrrole ring and the strongly electron-withdrawing sulfonyl group. While the N-phenylsulfonyl group is often used as a protecting or directing group, its full potential in modulating the reactivity of the pyrrole moiety is yet to be completely harnessed. sigmaaldrich.com

Future investigations should aim to uncover and exploit new reactivity patterns:

Asymmetric Transformations: Developing enantioselective reactions to create chiral pyrrole-sulfonamide derivatives, which are of significant interest in medicinal chemistry.

Photoredox and Electrochemical Methods: Using light or electricity to drive novel transformations that are inaccessible through traditional thermal methods. Recent studies have shown that sulfonyl pyrroles can act as key intermediates that generate sulfinates under reductive photoredox or electrochemical conditions, opening new pathways for functionalization. researchgate.net

Unconventional Bond Activations: Exploring the activation of typically inert C-S or S-N bonds within the sulfonamide group to forge new molecular connections. The use of sulfonyl pyrroles as synthetic linchpins for sulfonamide functionalization demonstrates the versatility of this approach. researchgate.net

Advanced Computational Modeling for Mechanism Discovery

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and predicting new reactivity. Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool for elucidating the intricate details of reaction pathways.

Future research should increasingly integrate computational studies to:

Elucidate Reaction Mechanisms: Model transition states and reaction intermediates to understand the regioselectivity and stereoselectivity observed in the synthesis and functionalization of 1H-pyrrole-1-sulfonamides.

Predict Reactivity: Use computational screening to predict the outcome of new reactions and identify promising substrates or catalysts, thereby accelerating the discovery process. DFT has been used to discover the energetic properties and frontier molecular orbitals of new sulfonamide hybrids, predicting their reactivity. nih.gov

Guide Catalyst Design: Design more efficient and selective catalysts by modeling catalyst-substrate interactions and understanding the electronic and steric factors that govern catalytic activity.

Design of Highly Functionalized Derivatives for Specific Synthetic Purposes

The this compound framework is a versatile scaffold for creating a wide array of functionalized molecules with applications in various fields. digitellinc.comgeorganics.sk Derivatives have been investigated as potential enzyme inhibitors, such as against carbonic anhydrase, and as potassium-competitive acid blockers (P-CABs). nih.govnih.gov

The design and synthesis of novel, highly functionalized derivatives remain a key area for future research, with specific goals including:

Medicinal Chemistry: Creating libraries of derivatives to explore structure-activity relationships (SAR) for specific biological targets. For example, modifying the substituents on the pyrrole ring or the aryl group of the sulfonamide can significantly impact inhibitory activity against enzymes like carbonic anhydrase. nih.gov

Materials Science: Synthesizing pyrrole-sulfonamide-based polymers or molecular switches whose electronic or optical properties can be fine-tuned by chemical modification.

Molecular Recognition: Developing derivatives that can act as receptors or sensors for specific ions or molecules, a field where pyrrole sulfonamides have already shown potential. nih.gov

Q & A

Q. How can iterative research designs improve hypothesis testing for this compound applications?

  • Methodological Answer : Implement Plan-Do-Check-Act (PDCA) cycles: refine hypotheses based on preliminary data (e.g., SAR trends), adjust experimental parameters iteratively, and validate with independent cohorts. Use Bayesian statistics to update probability models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.